molecular formula C25H22N2O5S B2354118 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine CAS No. 895648-45-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine

Cat. No.: B2354118
CAS No.: 895648-45-0
M. Wt: 462.52
InChI Key: HMWBDXYGYWIGPJ-UHFFFAOYSA-N
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Description

“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 2,3-dihydro-1,4-benzodioxin-6-amine .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectral techniques such as IR, 1H NMR, and EIMS . The computational investigation of optimized molecular structures, bond lengths, and bond angles were performed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been analyzed in detail . The process involves a series of reactions including bromination, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetyl chloride piperidine .

Mechanism of Action

The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine involves the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to possess anti-inflammatory, anti-microbial, and anti-oxidant properties. These properties make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine in lab experiments is its high purity level, which ensures reliable and reproducible results. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine. One of the potential directions is to investigate the efficacy of this compound in combination with other anti-cancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosage and administration route. Furthermore, the potential use of this compound in the treatment of other diseases, such as inflammatory and infectious diseases, can also be explored.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine involves the reaction of 6-methoxy-3-tosylquinoline-4-amine with 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde in the presence of a catalyst. The reaction yields this compound as a white solid with a high purity level.

Scientific Research Applications

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine has been extensively studied for its potential use in treating various diseases. One of the most promising applications of this compound is its use as an anti-cancer agent. Studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-16-3-7-19(8-4-16)33(28,29)24-15-26-21-9-6-18(30-2)14-20(21)25(24)27-17-5-10-22-23(13-17)32-12-11-31-22/h3-10,13-15H,11-12H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWBDXYGYWIGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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